2',7'-Dichlorofluorescein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biological Applications

Application Summary: DCF is of paramount importance in biological fields, particularly in reactive oxygen species (ROS) formation reactions . It has been employed as a reactant in ROS formation reactions in biological applications .

Methods of Application: DCF is used in oxidative stress and cell spreading measurement . It has been extensively explored to analyze oxidative, respiratory burst, secretory peroxidase, and multidrug resistance-associated proteins (MRPs) .

Results or Outcomes: The use of DCF in these applications has led to significant advancements in understanding cellular processes and disease mechanisms .

Analytical Applications

Application Summary: DCF has been widely investigated for detecting/quantification of H2O2, glucose, lipid, cholesterol, other hydroperoxides, and polycationic protamine .

Methods of Application: DCF is used in various analytical methods for the detection and quantification of these substances .

Results or Outcomes: The use of DCF in these applications has improved the accuracy and efficiency of these analytical methods .

Industrial Applications

Application Summary: DCF has shown potential in the manufacture of dye-sensitized solar cells and Schottky barrier devices .

Methods of Application: DCF is used as a component in the manufacture of these devices .

Results or Outcomes: The use of DCF in these applications has opened up new avenues for its industrial applications .

Biolabeling Applications

Application Summary: DCF has shown immense potential in biolabeling .

Methods of Application: DCF is used in various biolabeling techniques .

Results or Outcomes: The use of DCF in these applications has improved the effectiveness of biolabeling techniques .

Cancer Imaging Applications

Application Summary: DCF has been applied in cancer imaging .

Methods of Application: DCF is used in various imaging techniques to detect cancer .

Results or Outcomes: The use of DCF in these applications has improved the accuracy and efficiency of cancer detection .

Drug Delivery Applications

Application Summary: DCF has shown potential in drug delivery .

Methods of Application: DCF is used in various drug delivery systems .

Results or Outcomes: The use of DCF in these applications has improved the effectiveness of drug delivery systems .

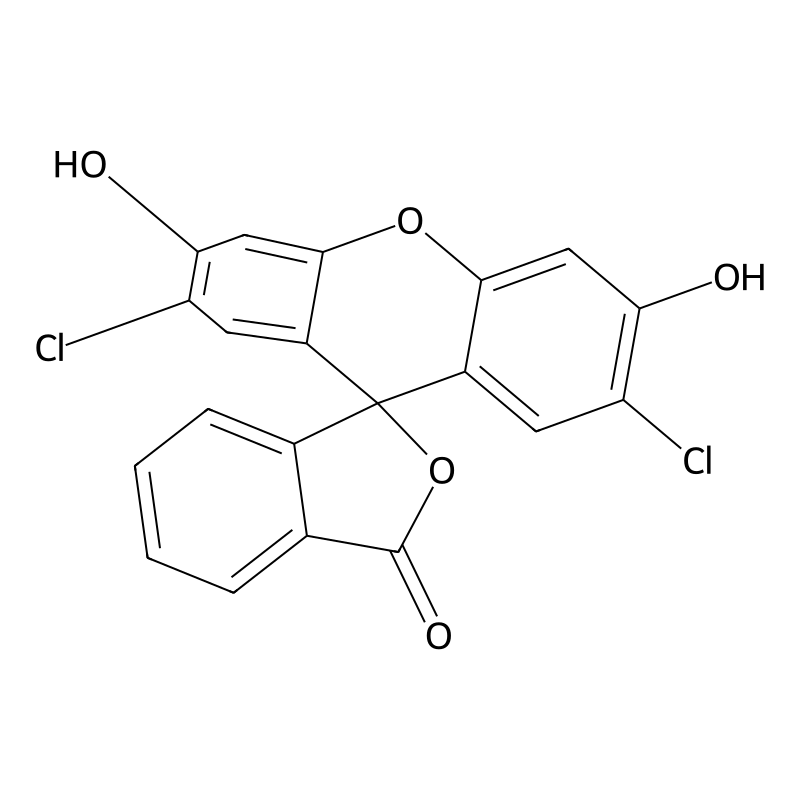

2',7'-Dichlorofluorescein is an organic compound belonging to the fluorescein family, characterized by the substitution of chlorine atoms at the 2 and 7 positions of the fluorescein structure. Its molecular formula is C₂₀H₁₀Cl₂O₅, with a molar mass of 401.2 g/mol. This compound exhibits strong fluorescence properties and is commonly used in various scientific applications, particularly in biochemistry and analytical chemistry .

Cellular Studies

As mentioned earlier, DCF acts as a probe for cellular ROS. In its non-fluorescent form, it can enter cells. When ROS oxidizes DCF, it becomes fluorescent (2',7'-dichlorofluorescein diacetate). This fluorescence allows researchers to quantify the level of oxidative stress within the cell. The specific mechanism of the oxidation reaction by ROS depends on the type of ROS involved.

DCF should be handled with care following standard laboratory safety protocols. While detailed toxicity data might be limited, some general safety considerations include:

- Potential irritation: DCF may cause skin and eye irritation upon contact [].

- Dust inhalation hazard: Inhalation of DCF dust should be avoided as it can irritate the respiratory tract [].

- Proper handling: Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling DCF [].

The chemical behavior of 2',7'-Dichlorofluorescein is primarily influenced by its functional groups. It can undergo oxidation reactions, particularly when exposed to reactive oxygen species (ROS), converting the non-fluorescent dichlorofluorescin into fluorescent dichlorofluorescein. This transformation is often utilized in assays to measure oxidative stress within cells .

Additionally, 2',7'-Dichlorofluorescein can participate in acid-base equilibria, where its fluorescence properties change based on the pH of the environment. The compound can exist in different ionic forms depending on the pH, which affects its absorption and emission spectra .

2',7'-Dichlorofluorescein is widely recognized for its role as a fluorescent probe in biological studies. It is particularly useful for detecting intracellular hydrogen peroxide and assessing cellular oxidative stress. When cells are treated with dichlorofluorescin, it becomes trapped inside the cells and is oxidized to dichlorofluorescein, which emits fluorescence proportional to the levels of ROS present .

This property makes it a valuable tool for studying various biological processes, including apoptosis, inflammation, and other conditions associated with oxidative stress.

The synthesis of 2',7'-Dichlorofluorescein typically involves chlorination reactions of fluorescein derivatives. One common method includes:

- Chlorination: Fluorescein is treated with chlorine or chlorinating agents to introduce chlorine atoms at the 2 and 7 positions.

- Purification: The resulting product is purified through crystallization or chromatography techniques to isolate pure 2',7'-Dichlorofluorescein.

Alternative synthetic routes may involve different chlorinating agents or reaction conditions, but the fundamental approach remains similar across methods .

2',7'-Dichlorofluorescein has diverse applications across various fields:

- Analytical Chemistry: Used as an indicator in titrations and for detecting specific ions.

- Biological Research: Serves as a probe for measuring oxidative stress and cellular activity.

- Environmental Monitoring: Employed in assessing water quality by detecting pollutants through fluorescence measurements.

These applications leverage its fluorescent properties to provide quantitative data in experimental settings .

Studies involving 2',7'-Dichlorofluorescein often focus on its interactions with reactive oxygen species and other cellular components. The oxidation process that converts dichlorofluorescin into dichlorofluorescein has been extensively studied to understand how cells respond to oxidative stress. This compound's ability to indicate changes in ROS levels makes it a crucial tool in evaluating cellular health and function under various conditions, including exposure to UV radiation or chemical stressors .

Several compounds share structural similarities with 2',7'-Dichlorofluorescein, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fluorescein | No chlorine substitutions | Widely used as a dye; less stable under oxidative conditions |

| 2',7'-Difluorofluorescein | Fluorine substitutions instead of chlorine | Exhibits different fluorescence properties; used in similar assays |

| Rhodamine B | Contains a rhodamine structure | Stronger fluorescence; often used in microscopy |

While these compounds share similar fluorescent properties, 2',7'-Dichlorofluorescein stands out due to its specific reactivity with reactive oxygen species, making it particularly useful for studies involving oxidative stress .

Enzymatic Activation of DCFH-DA

DCFH-DA, the cell-permeable precursor of DCF, undergoes enzymatic processing to become ROS-sensitive. Intracellular esterases hydrolyze the diacetate groups, yielding 2',7'-dichlorodihydrofluorescein (DCFH), which is trapped within the cell [1] [6]. Subsequent oxidation by ROS, including hydrogen peroxide (H₂O₂), hydroxyl radicals (- OH), and peroxynitrite (ONOO⁻), converts non-fluorescent DCFH into fluorescent DCF [1] [3]. This two-step process—hydrolysis followed by oxidation—enables spatial and temporal resolution of ROS generation in live cells.

Non-enzymatic Oxidation Mechanisms

Non-enzymatic pathways also contribute to DCFH oxidation. Glutathione (GSH), a key cellular antioxidant, competes with DCFH for ROS, modulating the fluorescence signal. Depletion of GSH increases the rate of DCFH oxidation, even without elevated ROS production, highlighting the compound's sensitivity to the cellular redox buffer [2]. Additionally, transition metals like iron and copper catalyze Fenton reactions, generating - OH that directly oxidize DCFH [2]. These interactions underscore the dual role of DCFH as a probe for both ROS and oxidative stress status.

Table 1: Key Factors Influencing DCFH Oxidation

| Factor | Mechanism | Impact on Fluorescence Signal |

|---|---|---|

| Esterase activity | Hydrolysis of DCFH-DA to DCFH | Enables intracellular trapping |

| H₂O₂ concentration | Direct oxidation of DCFH | Linear increase in signal |

| Glutathione levels | Scavenges ROS, competes with DCFH | Inverse correlation with signal |

| Transition metal ions | Catalyze - OH generation from H₂O₂ | Amplifies signal |

Compartmentalized Redox Signaling Analysis

Cytosolic ROS Detection

DCFH-DA predominantly localizes to the cytosol due to its hydrophobicity and rapid hydrolysis by cytoplasmic esterases [1] [6]. Real-time monitoring reveals dynamic ROS fluctuations during processes such as mitochondrial respiration, cytokine signaling, and drug-induced toxicity [3]. For example, tert-butyl hydroperoxide (TBHP)-treated MCF-7 cells exhibit a dose-dependent increase in DCF fluorescence, correlating with cytosolic oxidative stress [3].

Targeting Mineralized Compartments

Derivatives like 2',7'-dichlorofluorescein methyl ester (DCF-ME) demonstrate affinity for hydroxyapatite (HAP), a calcium phosphate mineral in bone and pathological microcalcifications [5]. Binding to HAP enhances DCF-ME fluorescence by 2.5-fold, enabling detection of osteogenic activity and microcalcifications in breast cancer and age-related macular degeneration [5]. This compartment-specific response is attributed to electrostatic interactions between the fluorescein core and HAP surface calcium ions [5].

Table 2: Compartment-Specific Properties of DCF Derivatives

| Derivative | Localization | Key Interaction | Fluorescence Change |

|---|---|---|---|

| DCFH-DA | Cytosol | Esterase hydrolysis | ROS-dependent |

| DCF-ME | Hydroxyapatite-rich | Calcium binding | Turn-on upon binding |

Photochemical Reactivity and Limitations in UV/Visible Spectra

Absorption and Emission Characteristics

2',7'-dichlorofluorescein exhibits a peak absorbance at 515 nm and emits fluorescence at 522–524 nm [4] [5]. Chlorine substituents at the 2' and 7' positions red-shift the spectra compared to unmodified fluorescein, improving compatibility with standard FITC filter sets [4]. However, the absorbance spectrum overlaps with common culture medium components, necessitating careful background subtraction [3].

Photobleaching and Auto-Oxidation

Prolonged exposure to excitation light (460–490 nm) induces photobleaching, diminishing signal intensity over time [3]. Additionally, DCFH undergoes auto-oxidation in ambient light, producing artifactual signals unrelated to biological ROS [2]. Optimal protocols mitigate these issues by limiting light exposure and using antioxidant-free buffers [1] [3].

Solvent and pH Dependencies

The fluorescence quantum yield of DCF derivatives varies with solvent polarity and pH. In aqueous buffers (pH 7.4), DCF-ME exhibits a 502 nm absorbance peak, which remains stable across phosphate-buffered saline (PBS), Tris-buffered saline (TBS), and HEPES [5]. Non-polar environments, such as lipid membranes, slightly blue-shift emission spectra, complicating quantitative comparisons across compartments [5].

Table 3: Spectral Properties of 2',7'-Dichlorofluorescein

| Parameter | Value (nm) | Condition |

|---|---|---|

| Absorbance maximum | 502–515 | Aqueous buffer (pH 7.4) [4] [5] |

| Emission maximum | 522–524 | Bound to hydroxyapatite [5] |

| Stokes shift | ~20 nm | Phosphate buffer [4] |

The implementation of 2',7'-dichlorofluorescein diacetate in hepatocyte-based assays presents distinct methodological challenges that significantly impact experimental outcomes and data interpretation. These challenges arise primarily from the unique transport protein expression profile of hepatocytes and their specialized metabolic functions [1] [2].

Transport Protein Expression Variability

Hepatocyte cell lines demonstrate marked heterogeneity in membrane transport protein expression, which directly influences probe kinetics and fluorescence quantification. Research has established that organic anion transporting polypeptides 1B1 and 1B3 exhibit dramatically different expression patterns across commonly used hepatocyte models [1] [2]. Human hepatocellular carcinoma cell line HepG2 demonstrates substantially reduced OATP1B1 and OATP1B3 expression compared to HepaRG cells, with differentiated HepaRG cells showing the highest transporter expression levels [2].

Table 1: Hepatocyte Transport Protein Expression and DCF Handling

| Transport Protein | Localization | HepG2 Expression | HepaRG Expression | DCF Transport Function |

|---|---|---|---|---|

| OATP1B1 | Basolateral | Low | High (differentiated) | Uptake |

| OATP1B3 | Basolateral | Low | High (differentiated) | Uptake |

| MRP2 | Canalicular | Variable | High | Efflux |

| MRP3 | Basolateral | Low baseline | Inducible | Efflux (stress) |

| MRP4 | Basolateral | Moderate | High | Efflux |

| BSEP | Canalicular | Present | Present | Limited |

This differential expression creates significant implications for probe uptake, as both the non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate and the fluorescent 2',7'-dichlorofluorescein product are rapidly transported by these proteins [1] [3]. The consequence is that extracellular 2',7'-dichlorofluorescein formation from probe degradation in the culture medium can be actively transported into cells, creating artifactual increases in intracellular fluorescence that are independent of actual oxidative stress levels [2].

Efflux Transport Complications

The hepatocyte-specific expression of multidrug resistance-associated proteins presents additional methodological challenges for probe retention and quantification. Multidrug resistance protein 3, predominantly expressed at the basolateral membrane, demonstrates substantial upregulation under pathological conditions and plays a critical role in 2',7'-dichlorofluorescein efflux [2] [4]. Similarly, multidrug resistance protein 2 at the canalicular membrane and multidrug resistance protein 4 at the basolateral membrane contribute to rapid fluorescent product extrusion from hepatocytes [2] [4].

Experimental data demonstrates that 2',7'-dichlorofluorescein retention in hepatocytes stabilizes at approximately 50% of initial levels within 20 minutes of probe loading, with differentiated HepaRG cells showing more rapid efflux kinetics compared to HepG2 cells [2]. This rapid efflux creates temporal windows where fluorescence measurements may significantly underestimate actual intracellular oxidative stress levels.

Cell Type-Specific Oxidation Kinetics

Research findings indicate that 2',7'-dichlorodihydrofluorescein oxidation kinetics demonstrate substantial cell type specificity in hepatocyte models [1] [2]. These differences cannot be attributed solely to transport protein expression variations but appear to reflect distinct intracellular oxidant formation and metabolism patterns. The oxidation rate variations necessitate cell line-specific optimization protocols and preclude direct extrapolation of quantitative results between different hepatocyte models.

Temporal Dynamics of Probe Loading and Retention

The temporal characteristics of 2',7'-dichlorofluorescein probe loading and retention in hepatocytes follow complex kinetic patterns that significantly influence experimental design and data interpretation [2] [5]. Understanding these dynamics is essential for optimizing experimental protocols and ensuring accurate quantification of oxidative stress.

Loading Kinetics Profile

Probe uptake in hepatocytes follows a biphasic pattern characterized by rapid initial accumulation followed by slower equilibration phases [2]. Initial studies demonstrate that detectable 2',7'-dichlorofluorescein accumulation occurs within the first five minutes of exposure in differentiated HepaRG cells, while HepG2 and undifferentiated HepaRG cells require longer exposure periods to achieve comparable uptake levels [2].

Table 2: Temporal Dynamics of DCF Loading and Retention in Hepatocytes

| Time Point (minutes) | DCF Uptake (% of maximum) | Intracellular Retention (%) | HepG2 vs HepaRG |

|---|---|---|---|

| 0 | 0 | 100 | Baseline |

| 5 | 45 | 85 | HepG2 slower |

| 10 | 70 | 75 | Similar rates |

| 15 | 85 | 65 | HepaRG faster efflux |

| 20 | 95 | 50 | HepaRG 50% loss |

| 30 | 100 | 40 | Continued decline |

| 60 | 95 | 25 | Significant loss |

| 120 | 85 | 15 | Minimal retention |

The uptake rate demonstrates linear concentration dependence across the tested range, with saturation occurring only at concentrations exceeding 100 μM [2]. This linearity indicates that passive diffusion mechanisms contribute significantly to probe accumulation, particularly in cell systems with lower transporter expression levels.

Retention Dynamics and Efflux Patterns

Intracellular retention of 2',7'-dichlorofluorescein demonstrates rapid decline following initial accumulation, with efflux rates varying significantly between hepatocyte cell lines [2]. Confocal microscopy visualization confirms that fluorescent product loss occurs through active transport mechanisms rather than passive diffusion processes.

The efflux patterns correlate strongly with multidrug resistance protein expression levels, particularly multidrug resistance protein 3 expression, which follows the pattern: differentiated HepaRG > undifferentiated HepaRG > HepG2 cells [2]. This correlation suggests that basolateral efflux represents the primary mechanism for 2',7'-dichlorofluorescein loss from hepatocytes under standard culture conditions.

Long-term Stability Considerations

Extended exposure protocols reveal additional complexity in probe dynamics, with fluorescence lifetime measurements indicating distinct population kinetics for probe molecules in different cellular compartments [5]. Time-resolved fluorescence studies demonstrate that 2',7'-dichlorofluorescein molecules exhibit multi-exponential decay patterns reflecting their distribution between confined intracellular environments and aqueous compartments [5].

These findings have significant implications for experimental design, particularly for protocols requiring prolonged incubation periods or continuous monitoring approaches. The temporal dynamics necessitate careful optimization of loading protocols, measurement timing, and correction factors for quantitative analysis applications.

pH-Dependent Fluorescence Quantification Models

The fluorescence properties of 2',7'-dichlorofluorescein demonstrate significant pH dependence that critically affects quantitative measurements and data interpretation in cellular applications [1] [2] [6] [7]. This pH sensitivity requires sophisticated modeling approaches to ensure accurate quantification of oxidative stress levels across varying cellular and experimental conditions.

Fundamental pH-Fluorescence Relationships

2',7'-Dichlorofluorescein exhibits a phenolic pKa value of approximately 4.2, which governs its fluorescence properties across physiologically relevant pH ranges [8] [7]. Below pH 4.0, the compound remains essentially non-fluorescent, while fluorescence intensity increases dramatically between pH 5.0 and 8.0 [7] [9]. The compound reaches maximum fluorescence intensity at pH 8.0, with slight enhancement observed at pH 9.0 before declining at more alkaline conditions due to cyclic ether formation [8].

Table 3: pH-Dependent Fluorescence Properties of 2',7'-Dichlorofluorescein

| pH Value | Relative Fluorescence Intensity (%) | DCF pKa Region | Practical Implications |

|---|---|---|---|

| 3.0 | 0 | Below pKa | No signal |

| 4.0 | 15 | Near pKa | Weak signal |

| 4.2 | 25 | pKa = 4.2 | Effective pKa |

| 5.0 | 45 | Transition | pH sensitivity |

| 6.0 | 65 | Plateau approach | Stable region |

| 7.0 | 85 | Plateau | Reliable |

| 7.4 | 90 | Physiological | Cellular pH |

| 8.0 | 100 | Maximum | Optimal |

| 9.0 | 105 | Alkaline | Stable high |

| 10.0 | 95 | Cyclic ether formation | Signal decrease |

Cellular pH Microenvironment Effects

Hepatocyte intracellular pH demonstrates spatial and temporal heterogeneity that significantly impacts fluorescence quantification [2]. During pathological conditions such as anoxia-reoxygenation, hepatocytes develop acidic intracellular environments that can substantially reduce 2',7'-dichlorofluorescein fluorescence intensity [2]. This pH-dependent quenching effect can lead to underestimation of actual oxidative stress levels during periods when cells are most vulnerable to oxidative damage.

Research demonstrates that hepatocytes exposed to anoxic conditions develop intracellular acidosis, which persists into the early reoxygenation phase when oxidative stress levels are maximum [2]. The combination of peak oxidative stress generation with reduced fluorescence sensitivity creates a systematic bias toward underestimating oxidative damage during critical experimental periods.

Quantification Model Development

Advanced fluorescence quantification models must incorporate pH correction factors to ensure accurate measurements across varying experimental conditions [10]. These models require simultaneous pH monitoring and fluorescence detection to enable real-time correction of pH-dependent fluorescence variations.

Practical implementation of pH-corrected quantification involves establishing calibration curves at multiple pH values within the expected experimental range [10] [6]. The calibration data enable development of correction algorithms that adjust raw fluorescence measurements based on concurrent pH determinations. This approach has proven particularly valuable for applications involving pH-perturbing treatments or pathological conditions associated with acid-base imbalances.

Medium Composition Interactions

The stability of 2',7'-dichlorodihydrofluorescein diacetate and subsequent 2',7'-dichlorofluorescein formation demonstrates significant dependence on culture medium composition, which indirectly affects pH-dependent fluorescence measurements [2] [11]. Phenol red-containing media create spectral interference and pH-dependent artifacts that compromise quantitative accuracy [2].

Table 4: Medium Composition Effects on DCFH2-DA Stability and DCF Formation

| Medium Component | Effect on DCFH2-DA Stability | Recommended Concentration | Stability Duration (hours) | Impact on DCF Formation |

|---|---|---|---|---|

| Phenol Red | Interferes with fluorescence | Absent (phenol-red free) | >4 | Artifact signals |

| Fetal Calf Serum | Enhances stability | 10% standard | >4 | Reduced background |

| HEPES Buffer | pH buffering critical | 25 mM | >4 | Consistent pH |

| Glucose | Minimal effect | Standard (5.5 mM) | >4 | None |

| Amino Acids | Minimal effect | Standard | >4 | None |

| pH Indicators | Spectral interference | Minimize | Variable | False signals |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 44 of 45 companies with hazard statement code(s):;

H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2